molecular formula C16H12N4O4S B2744618 N-(6-acetamido-1,3-benzothiazol-2-yl)-2-nitrobenzamide CAS No. 391217-99-5

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Cat. No.: B2744618
CAS No.: 391217-99-5
M. Wt: 356.36
InChI Key: ZCVOJFGXUHBOIM-UHFFFAOYSA-N
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Description

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)-2-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Acetylation: The amino group on the benzothiazole ring is acetylated using acetic anhydride to form the acetamido derivative.

    Nitration: The final step involves the nitration of the benzamide derivative using a nitrating agent such as nitric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido group, leading to the formation of corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Formation of N-(6-acetamido-1,3-benzothiazol-2-yl)-2-nitrobenzamide oxides.

    Reduction: Formation of N-(6-acetamido-1,3-benzothiazol-2-yl)-2-aminobenzamide.

    Substitution: Various substituted benzothiazole derivatives depending on the substituent introduced.

Scientific Research Applications

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group may also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenoxybenzamide
  • N-(6-acetamido-1,3-benzothiazol-2-yl)-4-bromobenzamide
  • N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(4-methylbenzenesulfonamido)benzamide

Uniqueness

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-nitrobenzamide is unique due to the presence of both acetamido and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4S/c1-9(21)17-10-6-7-12-14(8-10)25-16(18-12)19-15(22)11-4-2-3-5-13(11)20(23)24/h2-8H,1H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVOJFGXUHBOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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